2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide
Overview
Description
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide typically involves the reaction of 3,5-dioxo-1,2,4-triazine with a suitable thiol compound under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Scientific Research Applications
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. It can be used as a probe to investigate the binding sites of enzymes and other proteins.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biological pathway in which the enzyme is involved. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide can be compared with other triazine derivatives, such as:
3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid: This compound has a similar triazine ring structure but differs in the substituents attached to the ring.
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetic acid: This compound also contains a triazine ring but has an acetic acid moiety instead of a propanamide group.
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide: This compound has a similar structure but contains an acetohydrazide group instead of a propanamide group.
These comparisons highlight the structural diversity within the class of triazine derivatives and the potential for different biological and chemical properties based on the specific substituents attached to the triazine ring.
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3S/c1-2(3(7)11)14-5-4(12)8-6(13)10-9-5/h2H,1H3,(H2,7,11)(H2,8,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALCSTVYCJOJSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)SC1=NNC(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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